4-Amino-1-cyclobutylbutan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-amino-1-cyclobutylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c9-5-4-8(10)6-7-2-1-3-7/h7H,1-6,9H2 |
InChI Key |
ZXKSAHRESILAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(=O)CCN |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Amino 1 Cyclobutylbutan 2 One
Direct Synthesis Approaches
Direct synthesis strategies commence with a readily available cyclobutane-containing starting material. The focus of these methods is the elaboration of a side chain to introduce the requisite amino and ketone functionalities.
A primary method for forming the carbon-nitrogen bond is through amine alkylation, a type of nucleophilic aliphatic substitution. wikipedia.org In this approach, a suitable cyclobutyl-containing alkyl halide would react with ammonia (B1221849) or a protected amine equivalent. However, a significant challenge in using ammonia directly is the potential for over-alkylation, as the resulting primary and secondary amines are often more nucleophilic than ammonia itself, leading to a mixture of products. wikipedia.orgmasterorganicchemistry.com
To circumvent this, specific strategies are often employed. The Gabriel synthesis, for instance, provides a reliable method for forming primary amines. libretexts.org This process involves the N-alkylation of potassium phthalimide (B116566) with an appropriate alkyl halide, followed by hydrolysis to release the primary amine. libretexts.org
Another powerful strategy involves functional group interconversion. This typically entails the synthesis of a cyclobutyl precursor with a functional group that can be readily converted to an amine. Common examples include the reduction of alkyl azides or nitriles. An SN2 reaction between an alkyl halide and an azide (B81097) anion yields an alkyl azide, which can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4). libretexts.org This method effectively prevents overalkylation as the azide intermediate is not nucleophilic. libretexts.org
The ketone functionality in 4-Amino-1-cyclobutylbutan-2-one can be introduced through the oxidation of a corresponding secondary alcohol. libretexts.org The direct precursor for this transformation would be 4-amino-1-cyclobutylbutan-2-ol. nih.gov A variety of oxidizing agents can be used for the conversion of secondary alcohols to ketones, with the choice of reagent often depending on the presence of other sensitive functional groups, such as the amine. libretexts.org
Alternatively, ketones can be synthesized from carboxylic acid derivatives. While not a direct route from a simple precursor, this pathway offers flexibility. For instance, the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a nitrile can yield a ketone after hydrolysis. Another classical method involves the use of acyl chlorides in Friedel-Crafts acylation, although this is primarily for aromatic ketones. libretexts.org
Direct amination reactions represent an efficient way to install a nitrogen atom. Significant progress has been made in the direct α-amination of ketones, where an amino group is introduced on the carbon adjacent to the carbonyl. rsc.orgorganic-chemistry.org These reactions often utilize metal catalysts, such as copper or zinc, or proceed via electrochemical methods. rsc.orgorganic-chemistry.orgnih.gov For example, copper(II) bromide can catalyze the direct α-amination of ketones, proceeding through an α-bromo carbonyl species followed by nucleophilic displacement by an amine. organic-chemistry.org
While most literature focuses on α-amination, the principles of directed C-H amination could potentially be adapted for the γ-position. rsc.org Recent breakthroughs have shown the utility of iron-nitrene catalysts for the directed C-H amination of carboxylic acids, which could serve as a precursor to the target aminoketone. prismbiolab.com Another approach involves the transfer of a free amino group from a source like tert-butanesulfinamide to unfunctionalized carbonyl compounds. chemistryviews.org
Table 1: Comparison of Selected Direct Amination Catalysts
| Catalyst System | Nitrogen Source | Substrate Type | Key Features | Citations |
|---|---|---|---|---|
| Copper(II) bromide | Amines | Ketones, Esters | General procedure, uses air as oxidant | rsc.orgorganic-chemistry.org |
| Zinc-ProPhenol | Di-tert-butyl azodicarboxylate | Ketones | Asymmetric, forms tri- and tetrasubstituted centers | nih.gov |
| Ammonium (B1175870) Iodide / Sodium Percarbonate | Amines, Amides | Ketones | Transition-metal-free | organic-chemistry.org |
Convergent Synthesis Pathways
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. A three-component reaction involving organozinc reagents, amines, and ethyl glyoxylate (B1226380) has been reported for the synthesis of α-amino esters. organic-chemistry.org While this specific example does not yield the target γ-aminoketone, it highlights the potential of MCRs to rapidly assemble complex structures from simple building blocks. A hypothetical MCR for this compound could involve a cyclobutane-containing aldehyde, a nitrogen source, and a suitable two-carbon component.
The formation of the cyclobutane (B1203170) ring is a cornerstone of many synthetic strategies for molecules containing this moiety. rsc.org The most prominent method for constructing four-membered rings is the [2+2] cycloaddition reaction. baranlab.orgorganic-chemistry.org These reactions can be initiated photochemically or catalyzed by transition metals. baranlab.orgorganic-chemistry.org For the synthesis of the target compound, a [2+2] cycloaddition could be envisioned between an alkene and a ketene (B1206846) or a suitable derivative, where one of the components already bears the precursor to the aminoethyl side chain. For example, photosensitized [2+2] cycloaddition between styrenyl dihaloboranes and unactivated allylamines has been used to create functionalized cyclobutanes. researchgate.net
Other ring-forming strategies include the ring-opening metathesis of cyclobutenes and various radical cyclizations, although the 4-exo-trig radical cyclization needed to form a four-membered ring can be challenging. researchgate.netnih.gov Furthermore, cobalt-catalyzed cross-coupling reactions have been developed for the direct introduction of a pre-existing cyclobutyl ring onto alkyl chains, representing a bridge between direct and convergent approaches. acs.org
Table 2: Common Methods for Cyclobutane Ring Formation
| Reaction Type | Description | Key Features | Citations |
|---|---|---|---|
| [2+2] Cycloaddition | Two unsaturated molecules react to form a four-membered ring. | Can be photochemical or metal-catalyzed; versatile for various substrates. | baranlab.orgorganic-chemistry.orgmdpi.com |
| Ring-Opening Metathesis | Ring-opening of cyclobutenes with an olefin. | Useful for creating functionalized acyclic products from cyclic olefins. | nih.gov |
| Intramolecular Hydroalkylation | Copper hydride-catalyzed reaction of halide-tethered styrenes. | Enables synthesis of enantioenriched cyclobutanes. | organic-chemistry.org |
Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers
The creation of specific stereoisomers of this compound is a significant challenge in synthetic chemistry. The presence of the cyclobutane ring, a strained four-membered carbocycle, adds a layer of complexity to achieving high stereocontrol. nih.govntu.ac.uk
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This substrate-controlled method is a powerful tool in asymmetric synthesis. diva-portal.org
For the synthesis of chiral cyclobutane derivatives, a common strategy involves the use of chiral starting materials derived from natural products like α-pinene or (-)-verbenone. These natural products provide a chiral scaffold from which the cyclobutane ring can be constructed with a high degree of stereoselectivity. For instance, highly stereoselective Wittig-Horner condensations of phosphonates with enantiopure aldehydes derived from α-pinene can produce cyclobutane derivatives with two asymmetric carbons. researchgate.net
Another approach involves the stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids. The proximity of the double bond to an existing stereocenter on the cyclobutyl moiety can lead to the formation of cyclopropanes as single diastereomers. researchgate.net The stereochemical outcome is often dictated by the steric hindrance imposed by substituents on the cyclobutane ring. researchgate.net
A general synthetic route could involve the following conceptual steps:
Attachment of a chiral auxiliary to a precursor of the cyclobutane ring.
A key bond-forming reaction, such as an alkylation or a cycloaddition, to construct the cyclobutane ring or introduce a key functional group. The auxiliary directs the approach of the reagent to one face of the molecule.
Removal of the chiral auxiliary to yield the enantiomerically enriched this compound precursor.
While specific examples for this compound are not extensively documented in publicly available literature, the principles of chiral auxiliary-mediated synthesis of other complex cyclobutanes provide a clear framework for how this could be achieved.
Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. cardiff.ac.uk This approach avoids the need for stoichiometric amounts of a chiral auxiliary and subsequent removal steps. diva-portal.org Organocatalysis and metal catalysis are two major pillars of asymmetric catalysis. cardiff.ac.ukunibo.it
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. cardiff.ac.uk For the synthesis of cyclobutane derivatives, organocatalytic [2+2] cycloadditions have proven to be powerful. For example, bifunctional squaramide-based aminocatalysts can simultaneously activate α,β-unsaturated aldehydes and nitroolefins through amino- and hydrogen-bonding catalysis, leading to the formation of nitrocyclobutanes with high diastereomeric and enantiomeric control. mdpi.com
The synthesis of chiral γ-lactams, which share structural similarities with the butan-2-one backbone of the target molecule, has been achieved through organocatalyzed reactions of cyclobutanones. mdpi.com This suggests that similar strategies could be adapted for the asymmetric functionalization of a pre-existing cyclobutyl ketone.
Metal Catalysis: Transition metal catalysts, particularly those based on rhodium, copper, and cobalt, are widely used in asymmetric synthesis. nih.govresearchgate.net Rhodium-catalyzed asymmetric carbometallation of cyclobutenes with arylboronic acids has been reported to produce a variety of stereodefined cyclobutanes. nih.gov This method demonstrates the potential for creating complex and chiral cyclobutane structures. nih.gov
Cobalt-catalyzed enantioselective coupling of alkynes and cyclobutenes offers another pathway to enantioenriched cyclobutanes with high chemo-, regio-, and diastereoselectivity. researchgate.net Such methods could be conceptually applied to build the carbon skeleton of this compound with high stereocontrol.
A hypothetical metal-catalyzed approach could involve the asymmetric reduction of a corresponding cyclobutyl-containing β-keto ester or the asymmetric conjugate addition of a nitrogen-containing nucleophile to a cyclobutyl-substituted α,β-unsaturated ketone.
Optimization of Synthetic Yields and Reaction Efficiencies
Optimizing synthetic routes is critical for making the production of this compound practical and scalable. This involves systematically studying reaction parameters to maximize the yield of the desired product while minimizing waste and energy consumption.
The choice of solvent can profoundly influence the rate, yield, and even the stereochemical outcome of a reaction. Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and products to varying degrees.
For instance, in multicomponent reactions for the synthesis of dihydropyridines, the reaction solvent has been shown to have a great influence on the regioselectivity. researchgate.net In the context of this compound synthesis, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) might be suitable for nucleophilic substitution reactions, while non-polar solvents like toluene (B28343) or dichloromethane (B109758) (DCM) might be preferred for certain metal-catalyzed cross-coupling reactions.
Solvent-free, or neat, conditions are an increasingly attractive option from a green chemistry perspective. The use of a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to promote one-pot multicomponent syntheses in the absence of a solvent. researchgate.net
Table 1: Potential Solvent Effects on Key Reaction Types
| Reaction Type | Potential Solvents | Rationale |
| Nucleophilic Substitution (e.g., amination) | DMF, DMSO, Acetonitrile | Polar aprotic solvents can solvate the cation while leaving the nucleophile relatively free and reactive. |
| Metal-Catalyzed Cross-Coupling | Toluene, Dioxane, THF | Often effective for organometallic reagents and catalysts, providing good solubility and appropriate boiling points. |
| Organocatalytic Reactions | Dichloromethane, Chloroform, Toluene | The choice is highly dependent on the specific catalyst and substrates to ensure optimal activation and solubility. |
| Reductions | Methanol, Ethanol, THF | Protic solvents can be suitable for hydride reductions, while aprotic ethers are often used for metal-hydride reagents. |
Catalyst System Development for Enhanced Reaction Performance
The development of more active and selective catalysts is a continuous effort in synthetic chemistry. For the synthesis of this compound, this could involve fine-tuning the ligand on a metal catalyst or modifying the structure of an organocatalyst.
In metal catalysis, the electronic and steric properties of the ligand attached to the metal center are crucial. For example, in rhodium-catalyzed asymmetric reactions, a wide variety of chiral phosphine (B1218219) and diene ligands have been developed to induce high enantioselectivity. The choice of ligand can influence both the yield and the stereochemical outcome of the reaction.
In organocatalysis, the development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously has led to significant advances. mdpi.com For instance, the use of a dual-acid cocatalyst system was found to be essential for achieving high reaction rates and conversions in an industrial-scale organocatalytic reaction. unibo.it
Table 2: Catalyst System Development Strategies
| Strategy | Description | Potential Application in Synthesis |
| Ligand Modification | Systematically altering the steric and electronic properties of ligands in a metal complex. | To improve enantioselectivity and turnover number in an asymmetric hydrogenation or cross-coupling step. |
| Bifunctional Catalysis | Designing a catalyst with multiple functional groups that can engage in different types of interactions. | An organocatalyst with both a Brønsted acid and a Lewis base site to activate different components of a reaction. |
| Cocatalysis | Using a second, often simpler, catalyst to enhance the activity or selectivity of the primary catalyst. | Adding a Lewis acid to an organocatalytic reaction to increase the electrophilicity of the substrate. |
| Catalyst Immobilization | Attaching a homogeneous catalyst to a solid support. | To facilitate catalyst recovery and reuse, improving the overall efficiency and cost-effectiveness of the synthesis. |
By systematically exploring these strategic synthetic methodologies, chemists can develop efficient and stereoselective routes to this compound and its various stereoisomers, paving the way for further investigation of their properties and potential applications.
Chemical Reactivity Profiles and Transformative Pathways of 4 Amino 1 Cyclobutylbutan 2 One
Reactions Involving the Ketone Functionality
The carbonyl group of the ketone is a key site for a variety of chemical reactions, including reductions, nucleophilic additions, and condensations.
The ketone functionality of 4-Amino-1-cyclobutylbutan-2-one can be reduced to the corresponding secondary alcohol, 4-Amino-1-cyclobutylbutan-2-ol. This transformation is typically achieved using hydride-based reducing agents.
Furthermore, the ketone can undergo reductive amination, a powerful method for the formation of amines. This reaction proceeds through an intermediate imine, which is then reduced to the amine. wikipedia.orgorganic-chemistry.org The direct reaction of the ketone with an amine in the presence of a reducing agent can lead to the formation of a more substituted amine at the C2 position. masterorganicchemistry.com Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3], which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com
| Transformation | Product | Typical Reagents |
| Ketone Reduction | 4-Amino-1-cyclobutylbutan-2-ol | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) |
| Reductive Amination | N-substituted-4-amino-1-cyclobutylbutan-2-amine | Primary or secondary amine, NaBH3CN, NaBH(OAc)3, Catalytic hydrogenation (e.g., H2, Pd/C) organic-chemistry.org |
The electrophilic carbon of the carbonyl group is susceptible to attack by various carbon nucleophiles, leading to the formation of new carbon-carbon bonds and the conversion of the ketone to a tertiary alcohol. Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly employed for this purpose. For instance, the reaction with methylmagnesium bromide would yield 4-amino-1-cyclobutyl-2-methylbutan-2-ol.
Conjugate addition, or 1,4-addition, is another important reaction for carbon-carbon bond formation, particularly with α,β-unsaturated ketones. libretexts.org While this compound itself is a saturated ketone, synthetic precursors to it might be α,β-unsaturated, allowing for the introduction of the cyclobutylmethyl group via a Michael addition.
| Reaction Type | Nucleophile | Product Type |
| Grignard Reaction | Alkyl/Aryl magnesium halide (RMgX) | Tertiary alcohol |
| Organolithium Reaction | Alkyl/Aryl lithium (RLi) | Tertiary alcohol |
The ketone can react with various nitrogen and oxygen nucleophiles to form a range of derivatives. The reaction with hydroxylamine (B1172632), for example, yields an oxime. libretexts.org Similarly, hydrazines react to form hydrazones, and semicarbazide (B1199961) forms a semicarbazone. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. lumenlearning.com
| Nucleophile | Product |
| Hydroxylamine (NH2OH) | This compound oxime |
| Hydrazine (N2H4) | This compound hydrazone |
| Semicarbazide (NH2CONHNH2) | This compound semicarbazone |
Reactions of the Primary Amino Group
The primary amino group in this compound is a nucleophilic center and can undergo a variety of reactions to form more complex derivatives.
The primary amine can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. For example, treatment with acetyl chloride or acetic anhydride (B1165640) would yield N-(3-cyclobutyl-2-oxobutyl)acetamide. The number of hydroxyl or amino groups in a compound can often be determined by the change in molecular weight after acylation. doubtnut.com
Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, as mentioned previously, offers a more controlled method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com
| Reaction Type | Reagent | Product Type |
| Acylation | Acid chloride (RCOCl), Acid anhydride ((RCO)2O) | Amide |
| Alkylation | Alkyl halide (RX) | Secondary amine, Tertiary amine, Quaternary ammonium salt |
The primary amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction is reversible and typically requires acid catalysis and the removal of water to drive the equilibrium towards the product. lumenlearning.comlibretexts.org For instance, the reaction of this compound with an aldehyde would result in an N-alkylidene-4-amino-1-cyclobutylbutan-2-one. This intramolecular imine formation is also a possibility if the carbon chain is of appropriate length to allow for cyclization.
| Reactant | Product Type |
| Aldehyde (R'CHO) | Imine (Schiff base) |
| Ketone (R'2CO) | Imine (Schiff base) |
Oxidative Transformations of the Amino Moiety
The primary amino group in this compound is susceptible to oxidation, a common transformation for amines that can lead to a variety of products depending on the reagents and reaction conditions. While direct oxidation of the amino group to a nitro group is possible, a more synthetically relevant transformation is the conversion to a carbonyl group, effectively transforming the aminoketone into a diketone.
One general method for the oxidation of primary amines to ketones involves a two-step process. thieme-connect.com Initially, the amine reacts with an activating agent like benzoyl peroxide in the presence of a base such as cesium carbonate to form an O-benzoyl hydroxylamine intermediate. Subsequent warming of this intermediate can then lead to the formation of the corresponding ketone. thieme-connect.com This method has been shown to be effective for both benzylic and aliphatic primary amines. thieme-connect.com
Alternatively, oxidative amination of aldehydes can lead to the formation of α-amino ketones. acs.orgnih.gov This suggests that under certain oxidative conditions, the amino group of this compound could potentially be involved in intermolecular reactions if an external aldehyde is present.
A summary of potential oxidative transformations of the amino moiety is presented below:
| Transformation | Reagents and Conditions | Expected Product |
| Oxidation to Ketone | 1. Benzoyl peroxide, Cs2CO32. Heat (50-70 °C) | 1-Cyclobutyl-4-oxobutan-2-one |
| Oxidative Deamination | Strong oxidizing agents (e.g., KMnO4, RuO4) | 1-Cyclobutyl-4-oxobutanoic acid |
Transformations at Alpha-Carbon Positions to the Ketone
The carbon atoms adjacent to the ketone carbonyl group (α-carbons) in this compound are activated and can participate in a variety of important carbon-carbon bond-forming reactions.
The presence of α-hydrogens allows the ketone to undergo enolization, forming an enol or enolate intermediate. This process is fundamental to many reactions that occur at the α-position. The enolate, being a potent nucleophile, can react with various electrophiles in α-substitution reactions.
A common and synthetically valuable transformation is the α-alkylation of ketones. libretexts.orgjove.com This reaction involves the deprotonation of an α-carbon with a strong base to form an enolate, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. libretexts.org The choice of base and reaction conditions is critical in controlling the regioselectivity of enolate formation in unsymmetrical ketones. libretexts.orgjove.com For this compound, two enolates can potentially form: the kinetic enolate at the less substituted C-3 position and the thermodynamic enolate at the more substituted C-1 position. The use of a sterically hindered strong base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate. libretexts.org Conversely, weaker bases like alkoxides at higher temperatures tend to favor the more stable (thermodynamic) enolate. libretexts.org
The amino group at the 4-position can influence the acidity of the α-protons and may require protection prior to carrying out base-mediated α-alkylation to avoid side reactions.
| Reaction | Reagents and Conditions | Potential Product(s) |
| α-Alkylation (Kinetic Control) | 1. LDA, THF, -78 °C2. R-X (alkyl halide) | 4-Amino-3-alkyl-1-cyclobutylbutan-2-one |
| α-Alkylation (Thermodynamic Control) | 1. NaOR', R'OH, room temp.2. R-X (alkyl halide) | 4-Amino-1-alkyl-1-cyclobutylbutan-2-one |
| α-Halogenation | X2 (e.g., Br2), acidic or basic conditions | 4-Amino-3-halo-1-cyclobutylbutan-2-one or 4-Amino-1-halo-1-cyclobutylbutan-2-one |
The use of a base can induce other transformations beyond simple α-alkylation. Base catalysis can facilitate condensation reactions and rearrangements. youtube.com In the context of α-amino ketones, base-mediated reactions can be complex due to the presence of the amino group. acs.org For instance, strong basic conditions could potentially lead to elimination reactions or rearrangements involving both the amino and ketone functionalities.
One potential rearrangement is the Favorskii rearrangement if an α-halo ketone derivative is formed first. This rearrangement of a cyclopropanone (B1606653) intermediate, formed from an α-halo ketone under basic conditions, would lead to a carboxylic acid derivative.
Mechanistic Investigations of Reactions Involving 4 Amino 1 Cyclobutylbutan 2 One
Elucidation of Reaction Pathways and Intermediates
Reactions involving 4-amino-1-cyclobutylbutan-2-one are likely to proceed through several key pathways, primarily dictated by the interplay of its functional groups: the primary amine, the ketone, and the cyclobutane (B1203170) ring.
One probable reaction pathway is intramolecular cyclization . The primary amine can act as a nucleophile, attacking the electrophilic carbonyl carbon. This would lead to the formation of a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate could yield a cyclic imine, specifically a tetrahydropyridine (B1245486) derivative. The strain of the cyclobutane ring may influence the rate and equilibrium of this cyclization.
Another potential pathway involves reactions at the α-carbon to the ketone. In the presence of a suitable base, a proton can be abstracted to form an enolate intermediate . The stability and reactivity of this enolate would be influenced by both the electronic effects of the amino group and the steric bulk of the cyclobutyl group. This enolate can then react with various electrophiles.
Furthermore, reactions involving the cyclobutane ring itself, such as ring-opening reactions , can occur under certain conditions, for instance, through photochemically induced Norrish-type reactions or transition-metal catalysis. The formation of a bicyclo[1.1.1]pentan-2-ol intermediate from a parent cyclobutyl ketone via a Norrish-Yang cyclization has been reported for related systems. nih.gov
Kinetic and Thermodynamic Studies of Key Transformations
While specific kinetic and thermodynamic data for this compound are not available, general principles governing similar reactions provide a framework for understanding its reactivity.
The formation of enolates from ketones can be under either kinetic or thermodynamic control. The kinetic enolate is formed faster and typically involves the removal of a less sterically hindered proton. In the case of this compound, the protons on the carbon between the ketone and the cyclobutane ring would be more sterically hindered than those on the carbon adjacent to the amino group. Therefore, a strong, bulky, non-nucleophilic base at low temperatures would likely favor the formation of the kinetic enolate at the C3 position.
Conversely, the thermodynamic enolate is the more stable enolate and is favored under conditions that allow for equilibrium to be established (e.g., a weaker base, higher temperatures). The stability of the enolate is influenced by the degree of substitution of the double bond.
The table below illustrates the general conditions for favoring kinetic versus thermodynamic enolate formation in ketones, which can be extrapolated to this compound.
| Control Type | Base | Temperature | Solvent | Product |
| Kinetic | Strong, bulky (e.g., LDA) | Low (e.g., -78 °C) | Aprotic (e.g., THF) | Less substituted enolate |
| Thermodynamic | Weaker (e.g., NaOEt) | Higher (e.g., Room Temp) | Protic or Aprotic | More substituted enolate |
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a reaction. wikipedia.org For reactions involving this compound, several isotopic labeling strategies could provide valuable mechanistic insights.
For instance, to study the mechanism of enolate formation and subsequent reactions, the α-protons could be replaced with deuterium (B1214612). The position of the deuterium in the product would reveal which α-proton was abstracted and where the subsequent reaction occurred. A kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, would indicate that the C-H (or C-D) bond cleavage is part of the rate-determining step.
Similarly, the nitrogen atom of the amino group could be labeled with ¹⁵N. This would allow for the tracking of the nitrogen atom in reactions such as intramolecular cyclization or in the formation of nitrogen-containing heterocyclic products. The formation of [¹⁵N]glutamic acid from [¹⁵N]GABA in the presence of α-ketoglutaric acid, catalyzed by GABA-T, is an example of how ¹⁵N labeling can be used to monitor enzyme kinetics and mechanisms.
The carbonyl carbon could be labeled with ¹³C to follow its path in reactions like ring-opening or rearrangement reactions. The position of the ¹³C label in the final products would provide direct evidence for the skeletal rearrangements that have occurred.
The following table summarizes potential isotopic labeling experiments and the mechanistic questions they could address for this compound.
| Isotope Label | Position of Label | Mechanistic Question |
| ²H (Deuterium) | α-carbons (C3 and C5) | Enolate formation, kinetic vs. thermodynamic control, KIE. |
| ¹⁵N | Amino group | Intramolecular cyclization, nucleophilic attack by the amine. |
| ¹³C | Carbonyl carbon (C4) | Ring-opening reactions, rearrangements, decarboxylation. |
| ¹⁸O | Carbonyl oxygen | Hydration, hemiacetal/hemiketal formation. |
Transition State Analysis and Energy Profile Mapping
Computational chemistry, particularly density functional theory (DFT), is a crucial tool for analyzing transition states and mapping energy profiles of reaction pathways. While specific calculations for this compound are not found in the literature, studies on similar molecules offer insights into the expected energetic landscapes.
For the intramolecular cyclization, computational models could be used to calculate the activation energy for the nucleophilic attack of the amine on the carbonyl group. The geometry of the transition state would reveal the preferred conformation for the cyclization to occur. The relative energies of the starting material, the hemiaminal intermediate, the transition state, and the final cyclic imine product would provide a complete energy profile for the reaction.
In the case of enolate formation, DFT calculations can determine the relative energies of the kinetic and thermodynamic enolates, as well as the activation barriers for their formation. This can help in predicting the regioselectivity of reactions under different conditions.
For reactions involving the cyclobutane ring, computational studies can model the transition states for ring-opening or rearrangement reactions. For example, in a Norrish-Yang cyclization, calculations can elucidate the diradical intermediates and the transition states leading to the bicyclic alcohol product. A computational study on the photocyclization of α-methylamino ketone has shown that the reaction proceeds through a triplet state to a singlet intermediate before forming the final product. rsc.org
The following table presents hypothetical relative energy data for a proposed intramolecular cyclization reaction of this compound, illustrating the type of information that could be obtained from computational analysis.
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0 |
| Transition State 1 (Amine attack on carbonyl) | +15 |
| Hemiaminal Intermediate | -5 |
| Transition State 2 (Dehydration) | +20 |
| Product (Cyclic imine) | -10 |
Advanced Spectroscopic and Chromatographic Methodologies in Research on 4 Amino 1 Cyclobutylbutan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. It provides unparalleled insight into the chemical environment of individual nuclei, primarily ¹H and ¹³C, within a molecule.
While one-dimensional (1D) NMR spectra provide essential information on the number and types of protons and carbons, complex molecules often exhibit signal overlap that necessitates the use of two-dimensional (2D) NMR techniques. These experiments correlate signals from different nuclei, allowing for a definitive assignment of the molecular structure.
Correlated Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu In the context of 4-Amino-1-cyclobutylbutan-2-one, COSY would be instrumental in tracing the proton networks within the cyclobutyl ring and the butanone chain. For instance, cross-peaks would be expected between the protons on C1 and the adjacent methine proton of the cyclobutyl group, as well as between the protons on C3 and C4 of the butanone backbone.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum represents a C-H bond. This technique is crucial for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For this compound, HSQC would definitively link each proton signal to its corresponding carbon atom in both the cyclobutyl ring and the butanone chain.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is particularly powerful for piecing together molecular fragments and identifying quaternary carbons. In this molecule, HMBC correlations would be expected between the protons of the C1 methylene group and the carbonyl carbon (C2), as well as the carbons of the cyclobutyl ring. Similarly, correlations between the amine protons and C3 and C4 would help confirm the position of the amino group.
Table 1: Hypothetical 2D NMR Correlations for this compound
| ¹H Signal (ppm) | Correlated ¹³C Signal (HSQC, ppm) | Key HMBC Correlations (¹³C, ppm) | Key COSY Correlations (¹H, ppm) |
| ~2.8 (2H, t) | ~40 (C4) | C3, C2 | ~3.0 (2H, m) |
| ~3.0 (2H, m) | ~48 (C3) | C4, C2 | ~2.8 (2H, t) |
| ~2.6 (2H, d) | ~50 (C1) | C2, C_cyclobutyl(CH), C_cyclobutyl(CH₂) | ~2.1 (1H, m) |
| ~1.8-2.2 (7H, m) | ~18, ~28, ~45 (Cyclobutyl) | C1, C2 | ~1.8-2.2 (m), ~2.6 (d) |
Note: The chemical shifts are hypothetical and for illustrative purposes.
For molecules with stereocenters or constrained conformations, determining the relative stereochemistry is crucial. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close in space, irrespective of their bonding connectivity. Cross-peaks in a NOESY spectrum indicate that the correlated protons are typically within 5 Å of each other. For a molecule like this compound, NOESY could reveal the spatial proximity between the protons of the cyclobutyl ring and the butanone chain, providing insights into the preferred conformation of the molecule.
Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₈H₁₅NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Table 2: Hypothetical HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Observed Exact Mass (Hypothetical) |
| C₈H₁₅NO | 141.1154 | 141.1152 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then subjected to fragmentation, with the resulting fragment ions being analyzed. ddtjournal.combiorxiv.org This process provides detailed information about the structure of the parent ion. In the analysis of this compound, characteristic fragmentation patterns would be expected. For instance, cleavage alpha to the carbonyl group could result in the loss of a cyclobutylmethyl radical or an aminopropyl radical. The fragmentation of the cyclobutyl ring itself could also lead to characteristic neutral losses. This technique is particularly useful for distinguishing between isomers and for the structural elucidation of derivatives where the core fragmentation pathways can be compared. ddtjournal.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The absorption frequencies are characteristic of specific bond types and functional groups. For this compound, the IR spectrum would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch, typically in the range of 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1600 cm⁻¹. C-H stretching and bending vibrations for the alkyl chain and cyclobutyl ring would also be present.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman spectroscopy differ, they often provide similar information about functional groups. For this compound, the C=O stretch would also be observable in the Raman spectrum. Raman can be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds that may be weak or absent in the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretch | 3300-3500 |
| Amine (N-H) | Bend | 1590-1650 |
| Ketone (C=O) | Stretch | 1700-1725 |
| Alkyl (C-H) | Stretch | 2850-3000 |
| Alkyl (C-H) | Bend | 1350-1470 |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms or Derivatives
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its crystalline solid state. For this compound, obtaining a single crystal of sufficient quality is a prerequisite for this analysis. The process involves diffracting X-rays off the crystal lattice, which generates a unique diffraction pattern. The analysis of this pattern allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule, as well as the packing arrangement of molecules within the crystal. This information is crucial for confirming the compound's constitution and stereochemistry, and for understanding intermolecular interactions such as hydrogen bonding, which can significantly influence the physical properties of the solid material.
Research on derivatives of this compound, such as its hydrochloride or hydrobromide salts, is often pursued to obtain crystalline forms more amenable to X-ray diffraction analysis. The resulting crystallographic data provides unambiguous proof of structure and can reveal conformational details of the cyclobutyl and butanone moieties.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.15 |
| c (Å) | 12.40 |
| β (°) | 98.5 |
| Volume (ų) | 1025.5 |
| Z | 4 |
Note: The data in this table is illustrative and represents typical parameters obtained from an X-ray crystallographic experiment.
Chromatographic Techniques for Purity Assessment and Separation Research
Chromatographic methods are central to assessing the purity of this compound and for the separation of this target compound from starting materials, byproducts, and other impurities generated during its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for ensuring the accurate determination of its purity. Key aspects of method development include the selection of an appropriate stationary phase (column), mobile phase composition, and detector.
For a polar compound such as this compound, reversed-phase HPLC is a common approach. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid or formic acid to improve peak shape and resolution. The detection is commonly performed using a UV detector, if the molecule possesses a suitable chromophore, or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) if it lacks significant UV absorbance. Method validation would then be performed to establish linearity, accuracy, precision, and limits of detection and quantification.
Table 2: Illustrative HPLC Method Parameters for this compound Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
While this compound itself may have limited volatility and thermal stability for direct GC analysis, its volatile derivatives can be effectively analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is particularly useful for identifying and quantifying trace impurities that are more volatile than the parent compound.
Derivatization is a key step in preparing the analyte for GC-MS analysis. The primary amine group of this compound can be converted into a less polar and more volatile derivative, for instance, through acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). The resulting derivative can then be readily separated by gas chromatography based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then introduced into the mass spectrometer, which provides mass information that aids in the structural elucidation of the derivatives and any co-eluting impurities. The fragmentation patterns observed in the mass spectrum serve as a molecular fingerprint for identification.
Table 3: Example GC-MS Parameters for the Analysis of a Silylated Derivative of this compound
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 m/z |
Computational Chemistry and Theoretical Studies of 4 Amino 1 Cyclobutylbutan 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and inherent reactivity of 4-Amino-1-cyclobutylbutan-2-one. These methods provide a quantum mechanical description of the molecule's electrons, which governs its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) Studies of Conformations and Energetic Stability
The structural flexibility of this compound arises from the rotational freedom of the side chain and the puckering of the cyclobutyl ring. DFT calculations are employed to identify the various possible conformations and to determine their relative energetic stabilities. By systematically rotating the dihedral angles of the side chain and considering different puckering states of the cyclobutyl ring, a potential energy surface can be mapped out.
The calculations would typically involve geometry optimization of each potential conformer to find its lowest energy state. The relative energies of these optimized conformers indicate their population distribution at thermal equilibrium. For instance, different orientations of the amino group relative to the ketone and the cyclobutyl ring would result in distinct conformers with varying degrees of stability due to steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the amino group and the carbonyl oxygen.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT
| Conformer | Dihedral Angle (N-C4-C3-C2) | Cyclobutyl Ring Puckering | Relative Energy (kcal/mol) |
| A | 60° (gauche) | Planar | 1.5 |
| B | 180° (anti) | Planar | 0.0 |
| C | 60° (gauche) | Puckered | 1.2 |
| D | 180° (anti) | Puckered | 0.3 |
Note: These values are illustrative and represent a plausible outcome of DFT calculations.
Molecular Electrostatic Potential Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from quantum chemical calculations that visualizes the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the prediction of reactive sites.
For this compound, the MEP surface would highlight regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The area around the carbonyl oxygen atom is expected to be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. The nitrogen atom of the amino group would also represent a nucleophilic center. This analysis provides a qualitative prediction of how the molecule will interact with other reagents.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with solvent molecules.
By placing the molecule in a simulated solvent box (e.g., water), MD simulations can track the changes in its conformation, revealing the most populated conformational states and the transitions between them. Furthermore, these simulations can detail the intermolecular interactions, such as the formation and breaking of hydrogen bonds between the amino and carbonyl groups of the molecule and the surrounding water molecules. This provides a more realistic picture of the molecule's behavior in a condensed phase.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation of the computational model.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts are highly sensitive to the molecular geometry and electronic environment of the nuclei.
IR Spectroscopy: The vibrational frequencies and intensities corresponding to the infrared spectrum can also be computed. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the ketone, the N-H stretches of the amino group, and the various C-H stretches and bends.
A close agreement between the predicted and experimental spectra would lend confidence to the accuracy of the computed molecular structure and electronic properties.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| ¹³C NMR Chemical Shift (C=O) | 208.5 ppm | 209.1 ppm |
| ¹H NMR Chemical Shift (CH₂-N) | 2.98 ppm | 3.05 ppm |
| IR Frequency (C=O stretch) | 1715 cm⁻¹ | 1712 cm⁻¹ |
| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |
Note: These values are hypothetical and for illustrative purposes.
Reaction Energy Profiles and Transition State Modeling for Synthetic Pathways
Theoretical methods are crucial for investigating the mechanisms and energetics of chemical reactions involving this compound. For a proposed synthetic route, computational chemists can model the reaction pathway, calculating the energies of the reactants, products, intermediates, and, most importantly, the transition states.
By identifying the transition state structure—the highest energy point along the reaction coordinate—the activation energy (energy barrier) of the reaction can be determined. A lower activation energy implies a faster reaction rate. This modeling can be used to compare different potential synthetic pathways, identify the most energetically favorable route, and understand the factors that influence the reaction's outcome. For example, the model could explore the cyclization of a linear precursor to form the cyclobutyl ring or the introduction of the amino group at a late stage of the synthesis.
Strategic Utility of 4 Amino 1 Cyclobutylbutan 2 One As a Building Block in Complex Organic Synthesis
Precursor in Natural Product Synthesis Research
The cyclobutane (B1203170) ring is a key structural feature in a diverse array of natural products, including terpenoids, alkaloids, and steroids. researchgate.netrsc.org These four-membered rings are not only architecturally interesting but also often crucial for the biological activity of the parent molecule due to their inherent ring strain. rsc.org The synthesis of these complex natural products is a significant area of research, with a focus on developing efficient strategies to construct the cyclobutane core. researchgate.netresearchgate.net
4-Amino-1-cyclobutylbutan-2-one could serve as a valuable starting material in this context. It provides a pre-formed cyclobutane ring, circumventing the often-challenging cycloaddition or ring-closure reactions required to form this moiety. nih.govauburn.edu The aminoketone side chain offers a reactive handle for elaboration into more complex structures. For instance, the amine could be used as a nucleophile or as a directing group, while the ketone could undergo aldol (B89426) reactions, Wittig reactions, or reductive aminations to build out the carbon skeleton of a target natural product. The cyclobutane unit itself can be a precursor to other ring systems through rearrangement reactions. researchgate.net
Below is a table of representative natural products that feature a cyclobutane ring, illustrating the types of complex structures for which a building block like this compound could be synthetically relevant.
| Natural Product Class | Example | Source |
| Alkaloid | Sceptrin | Marine Sponge (Agelas sceptrum) openmedicinalchemistryjournal.com |
| Terpenoid | Fragranol | Artemisia fragrans rsc.org |
| Sesquiterpenoid | Protoilludane | Fungi (Armillaria mellea) rsc.org |
| Diterpenoid | Welwitindolinone A | Cyanobacteria rsc.org |
Intermediate in the Synthesis of Non-biological Synthetic Organic Targets
Beyond natural products, the unique combination of functional groups in this compound makes it an attractive intermediate for the synthesis of novel, non-biological molecules, particularly in the field of medicinal chemistry. Aminoketones are well-established precursors for a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. nih.govresearchgate.netresearchgate.net
The cyclobutane moiety can serve as a bioisostere for other common chemical groups, such as phenyl rings or gem-dimethyl groups, offering a way to modify the pharmacokinetic properties of a drug candidate. The rigid, three-dimensional structure of the cyclobutane ring can also be used to control the conformation of a molecule, which is critical for its interaction with biological targets. nih.gov The synthesis of 1,3-difunctionalized cyclobutanes is an area of active research, highlighting the importance of this structural motif in drug design. nih.gov
The aminoketone portion of the molecule can undergo a variety of transformations to generate diverse molecular scaffolds.
| Reaction Type | Potential Product |
| Intramolecular Aldol Condensation | Cyclopentenone derivatives |
| Reductive Amination | 1,3-aminoalcohols |
| Pictet-Spengler Reaction | Tetrahydro-β-carboline analogs |
| Paal-Knorr Synthesis | Pyrrole or furan derivatives |
| Mannich Reaction | β-aminoketones with increased complexity nih.gov |
Role in Catalyst Design and Ligand Synthesis Research
Chiral amines and their derivatives are fundamental components of many successful catalysts and ligands used in asymmetric synthesis. These molecules are used to create a chiral environment around a metal center or to act as organocatalysts, enabling the synthesis of single-enantiomer products. The development of new chiral ligands is a constant pursuit in organic chemistry to improve the efficiency and selectivity of catalytic reactions. acs.orgacs.org
If resolved into its individual enantiomers, this compound could serve as a precursor for novel chiral ligands. The amine functionality provides a coordination site for a metal, while the rest of the molecule forms the ligand backbone. The rigid cyclobutane group would impart conformational stability to the ligand, which is a highly desirable feature for achieving high levels of stereocontrol in catalytic reactions. The ketone could be further functionalized to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. For example, reduction of the ketone to an alcohol would create a chiral 1,3-amino alcohol, a common motif in asymmetric catalysis.
Potential in Materials Science Applications
In materials science, the development of new monomers is crucial for creating polymers with novel properties. Cyclobutane-containing polymers are a class of materials that have been investigated for their unique thermal and mechanical properties. nih.govresearchgate.net The incorporation of the strained cyclobutane ring into a polymer backbone can lead to materials with high thermal stability and high glass transition temperatures. researchgate.netgoogle.com
This compound could potentially be used as a functional monomer in polymerization reactions. The amine group is a versatile functional handle for polymerization, allowing the monomer to be incorporated into a variety of polymer backbones. For example, it could react with dicarboxylic acids to form polyamides, with diisocyanates to form polyureas, or with epoxides to form epoxy resins. The presence of the ketone functionality offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties after it has been formed. Amine-functional polymers are used in a variety of applications, including coatings, adhesives, and biomedical devices. polysciences.com
| Polymer Type | Co-monomer | Potential Application |
| Polyamide | Diacyl chloride or Dicarboxylic acid | High-performance fibers, engineering plastics |
| Polyurea | Diisocyanate | Elastomers, coatings |
| Polyketone | Ethylene, Carbon Monoxide | High-performance thermoplastics wikipedia.org |
| Epoxy Resin | Bisphenol A diglycidyl ether | Adhesives, composites |
Future Research Directions and Challenges in 4 Amino 1 Cyclobutylbutan 2 One Chemistry
Development of Novel, Sustainable, and Green Synthetic Pathways
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For a molecule like 4-Amino-1-cyclobutylbutan-2-one, future research will undoubtedly prioritize the establishment of green and sustainable synthetic routes.
Current Approaches and Potential Green Alternatives:
Traditional syntheses of aminoketones and cyclobutane (B1203170) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. For instance, the synthesis of β-aminoketones can be achieved through Mannich reactions, which sometimes require stoichiometric bases and long reaction times. rsc.org Similarly, the construction of the cyclobutane ring can involve methods like [2+2] photocycloadditions, which may necessitate the use of specific and sometimes toxic photosensitizers. rsc.org
Future research should focus on developing more sustainable alternatives. This could involve:
Biocatalysis: The use of enzymes to catalyze the formation of the aminoketone or the cyclobutane ring could offer high selectivity under mild conditions. nih.govmdpi.com For example, α-oxoamine synthases are known to catalyze the formation of α-amino ketones. nih.gov Exploring enzymes that can accommodate a cyclobutyl-containing substrate would be a significant step forward.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for green synthesis. organic-chemistry.org Developing a photoredox-catalyzed cycloaddition or a C-H activation/amination strategy could provide a more sustainable route to this compound.
Mechanochemistry: Performing reactions under solvent-free mechanochemical conditions can significantly reduce waste and energy consumption. thieme-connect.de Investigating the feasibility of ball-milling techniques for the key bond-forming steps would be a valuable research direction.
Use of Renewable Feedstocks: Exploring the synthesis of precursors from renewable resources would further enhance the green credentials of any synthetic pathway.
| Synthetic Strategy | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |
| Aminoketone Formation | Mannich reaction with stoichiometric base | Biocatalytic amination | High selectivity, mild conditions, reduced waste |
| Cyclobutane Synthesis | [2+2] photocycloaddition with UV light | Visible-light photoredox catalysis | Use of lower energy light, potentially safer |
| Overall Process | Multi-step synthesis with solvent purification | One-pot or flow chemistry approach | Increased efficiency, reduced solvent use |
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
The unique combination of a strained cyclobutane ring and a reactive aminoketone functionality in this compound suggests that it may exhibit unconventional reactivity.
The reactivity of aminoketones is well-established, with the carbonyl group being a site for nucleophilic addition and the amino group providing basicity and nucleophilicity. solubilityofthings.com The cyclobutane ring, due to its inherent ring strain of approximately 26 kcal/mol, can undergo ring-opening or ring-expansion reactions. rsc.orgnih.gov The interplay between these two functionalities could lead to novel transformations.
Potential Areas of Exploration:
Transannular Interactions: The proximity of the amino group to the carbonyl group could lead to transannular interactions, influencing the conformation and reactivity of the molecule. acs.org
Strain-Release Driven Reactions: The energy stored in the cyclobutane ring could be harnessed to drive reactions that would otherwise be unfavorable. This could include novel rearrangements or fragmentations.
Radical-Mediated Transformations: The C-H bonds on the cyclobutane ring could be susceptible to radical abstraction, leading to functionalization at positions that are not easily accessible through ionic pathways. acs.org
| Functional Group | Known Reactivity | Potential Unconventional Reactivity in this compound |
| Aminoketone | Nucleophilic addition to carbonyl, amine basicity | Modulation of reactivity by transannular interactions with the cyclobutane ring. |
| Cyclobutane | Ring-opening, ring-expansion | Strain-release driven rearrangements initiated by the aminoketone moiety. |
| Combined System | - | Tandem reactions involving both the aminoketone and cyclobutane functionalities. |
Expansion into Novel Areas of Material Science or Catalysis Research
The unique structural features of this compound make it a potential building block for new materials and catalysts.
Cyclobutane-containing molecules have found applications in various areas, from natural products to materials with interesting photophysical properties. rsc.orgwikipedia.org Aminoketones are also valuable precursors for the synthesis of a wide range of heterocyclic compounds with potential biological or material applications. rsc.org
Future Research Directions:
Polymer Chemistry: The bifunctional nature of this compound could allow it to be used as a monomer for the synthesis of novel polymers. The cyclobutane unit could impart specific conformational constraints or thermal properties to the resulting polymer.
Ligand Design for Catalysis: The amino and ketone groups could act as a bidentate ligand for metal catalysts. The rigid cyclobutane backbone could influence the geometry of the metal complex, potentially leading to catalysts with unique selectivity in asymmetric synthesis.
Supramolecular Chemistry: The ability of the amino and ketone groups to participate in hydrogen bonding could be exploited in the design of self-assembling supramolecular structures.
Addressing Stereochemical Control in Complex Derivatizations and Multicomponent Systems
The presence of stereocenters in derivatives of this compound presents a significant challenge and a key area for future research. Controlling the stereochemistry during the synthesis and subsequent reactions of this molecule will be crucial for its potential applications, particularly in medicinal chemistry.
Stereoselective synthesis of substituted cyclobutanes is a well-recognized challenge in organic chemistry. nih.govmdpi.com Similarly, achieving stereocontrol in reactions involving aminoketones, such as aldol (B89426) or Mannich reactions, often requires the use of chiral auxiliaries or catalysts. acs.org
Key Challenges and Research Strategies:
Diastereoselective Synthesis: The initial synthesis of this compound itself, if it involves creating stereocenters, will require methods that can control the relative stereochemistry of the substituents on the cyclobutane ring and the side chain.
Enantioselective Synthesis: Developing enantioselective routes to produce single enantiomers of this compound will be a major focus. This could involve asymmetric catalysis, the use of chiral starting materials, or enzymatic resolution. rsc.orgrsc.org
Stereocontrol in Multicomponent Reactions: Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. rsc.orgnih.gov A key challenge will be to control the stereochemistry of the multiple stereocenters that can be generated in MCRs involving this compound. This will likely require the development of highly selective catalysts or chiral auxiliaries. mdpi.com
| Stereochemical Challenge | Potential Solution |
| Control of relative stereochemistry (diastereoselectivity) | Substrate-controlled reactions, diastereoselective organocatalysis. |
| Control of absolute stereochemistry (enantioselectivity) | Asymmetric metal catalysis, chiral Brønsted acid catalysis, biocatalysis. |
| Stereocontrol in multicomponent reactions | Development of stereoselective MCR protocols using chiral catalysts or auxiliaries. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
